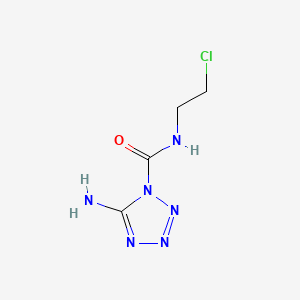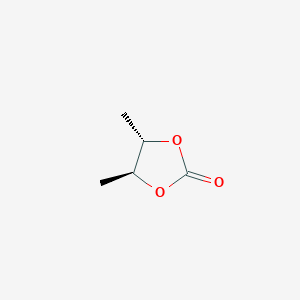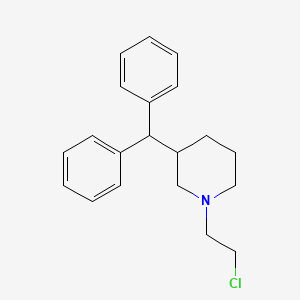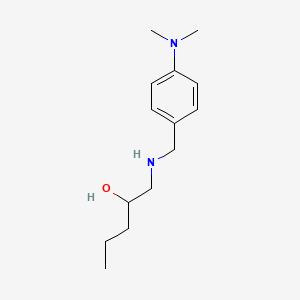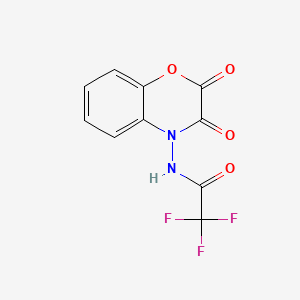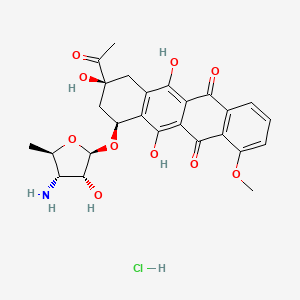![molecular formula C35H32Cl2N6O2 B12797439 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and isocyanato groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with formaldehyde and hydrochloric acid to form the intermediate compound, which is then further reacted with 2-amino-3-chlorobenzyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The process is carefully monitored to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Urea derivatives
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and isocyanato groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The chloro groups can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chlorotoluene
- 3-Chloro-o-toluidine
- 2-Amino-5-chloro-3-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene exhibits unique reactivity due to the presence of multiple functional groups. This allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C35H32Cl2N6O2 |
|---|---|
Poids moléculaire |
639.6 g/mol |
Nom IUPAC |
3-[(2-amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C13H12Cl2N2.C13H14N2.C9H6N2O2/c14-10-5-1-4-9(13(10)17)7-8-3-2-6-11(16)12(8)15;14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H,7,16-17H2;1-8H,9,14-15H2;2-4H,1H3 |
Clé InChI |
VGZFRJYIISKVJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC=C(C(=C1)CC2=CC=CC=C2N)N.C1=CC(=C(C(=C1)N)Cl)CC2=C(C(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


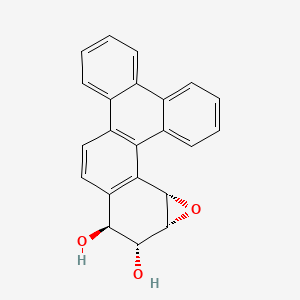
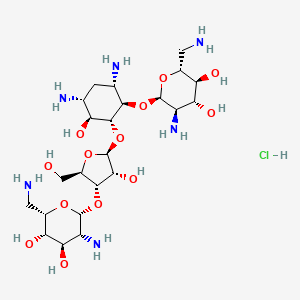
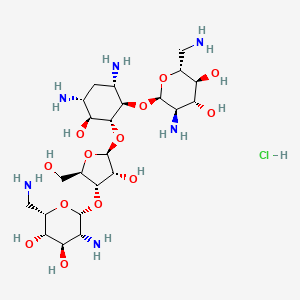
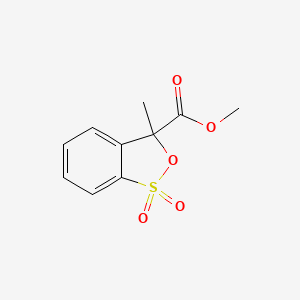
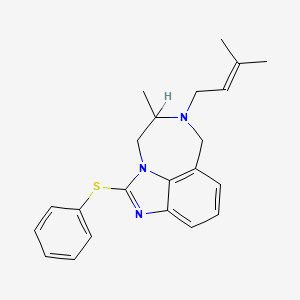
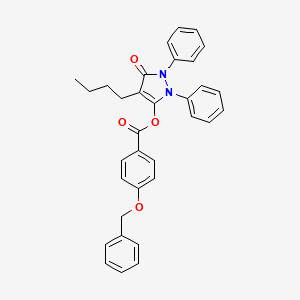
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

